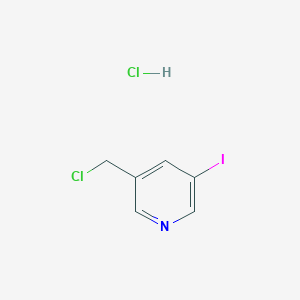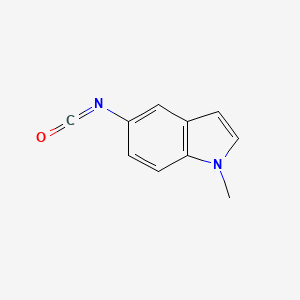
5-isocyanato-1-méthyl-1H-indole
Vue d'ensemble
Description
5-isocyanato-1-methyl-1H-indole: is a chemical compound with the molecular formula C10H8N2O and a molecular weight of 172.19 g/mol It is an indole derivative, characterized by the presence of an isocyanate group at the 5-position and a methyl group at the 1-position of the indole ring
Applications De Recherche Scientifique
Chemistry: 5-isocyanato-1-methyl-1H-indole is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages. This modification can alter the biological activity and stability of the biomolecules .
Medicine: Its ability to form stable linkages with biomolecules makes it a useful tool in drug design and delivery .
Industry: In the industrial sector, 5-isocyanato-1-methyl-1H-indole is used in the production of polymers and coatings. Its reactivity with various nucleophiles allows for the creation of materials with specific properties .
Mécanisme D'action
Target of Action
5-Isocyanato-1-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been associated with a broad spectrum of biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that lead to their biological effects . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of 5-isocyanato-1-methyl-1H-indole may be influenced by various environmental factors. For instance, the vibrational characteristics of similar compounds have been shown to be affected by the solvent used, which can induce a local electric field affecting certain properties of the compound .
Analyse Biochimique
Biochemical Properties
5-isocyanato-1-methyl-1H-indole plays a crucial role in biochemical reactions due to its reactive isocyanate group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with nucleophilic amino acid residues in proteins, such as lysine and cysteine, leading to enzyme inhibition or modification of protein function. The interactions of 5-isocyanato-1-methyl-1H-indole with biomolecules can significantly impact biochemical pathways and cellular processes .
Cellular Effects
The effects of 5-isocyanato-1-methyl-1H-indole on cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For example, it can affect cell signaling pathways, gene expression, and cellular metabolism. The modification of proteins by 5-isocyanato-1-methyl-1H-indole can lead to changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 5-isocyanato-1-methyl-1H-indole involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, leading to their inhibition or activation. The binding interactions of 5-isocyanato-1-methyl-1H-indole with biomolecules can result in changes in gene expression and enzyme activity. These molecular interactions are critical for understanding the biochemical and cellular effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-isocyanato-1-methyl-1H-indole can change over time. This compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that 5-isocyanato-1-methyl-1H-indole can degrade over time, leading to a decrease in its activity. The long-term effects of this compound on cellular function can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-isocyanato-1-methyl-1H-indole vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enzyme inhibition or modification of protein function. At high doses, 5-isocyanato-1-methyl-1H-indole can exhibit toxic or adverse effects, including cellular damage and toxicity. Understanding the dosage effects of this compound is crucial for its safe and effective use in biochemical and pharmaceutical applications .
Metabolic Pathways
5-isocyanato-1-methyl-1H-indole is involved in various metabolic pathways. This compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of 5-isocyanato-1-methyl-1H-indole are essential for understanding its biochemical and cellular effects. Studies have shown that this compound can be metabolized by enzymes, leading to the formation of various metabolites .
Transport and Distribution
The transport and distribution of 5-isocyanato-1-methyl-1H-indole within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation. The distribution of 5-isocyanato-1-methyl-1H-indole within cells and tissues can affect its biochemical and cellular effects .
Subcellular Localization
The subcellular localization of 5-isocyanato-1-methyl-1H-indole is essential for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of 5-isocyanato-1-methyl-1H-indole within cells can influence its interactions with biomolecules and its overall biochemical and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-isocyanato-1-methyl-1H-indole typically involves the reaction of 5-amino-1-methyl-1H-indole with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the isocyanate group.
Industrial Production Methods: Industrial production of 5-isocyanato-1-methyl-1H-indole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Safety measures are crucial due to the toxic nature of phosgene and the reactive isocyanate group.
Analyse Des Réactions Chimiques
Types of Reactions: 5-isocyanato-1-methyl-1H-indole undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, toluene, and other inert solvents.
Catalysts: In some cases, catalysts such as tertiary amines or metal complexes may be used to enhance the reaction rate.
Major Products:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Comparaison Avec Des Composés Similaires
5-isocyanato-1H-indole: Lacks the methyl group at the 1-position.
5-isocyanato-2-methyl-1H-indole: Has the methyl group at the 2-position instead of the 1-position.
5-isocyanato-3-methyl-1H-indole: Has the methyl group at the 3-position instead of the 1-position.
Uniqueness: 5-isocyanato-1-methyl-1H-indole is unique due to the specific positioning of the isocyanate and methyl groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it valuable in specific applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
5-isocyanato-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-12-5-4-8-6-9(11-7-13)2-3-10(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQRMCJCROUHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640205 | |
| Record name | 5-Isocyanato-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-16-8 | |
| Record name | 5-Isocyanato-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-isocyanato-1-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


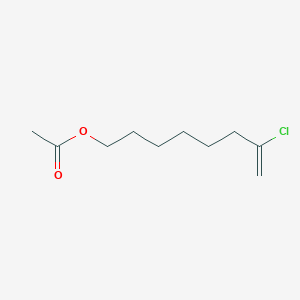
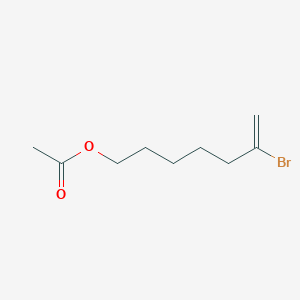
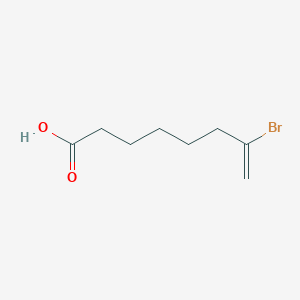
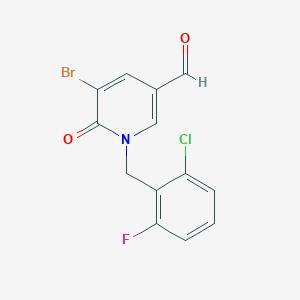

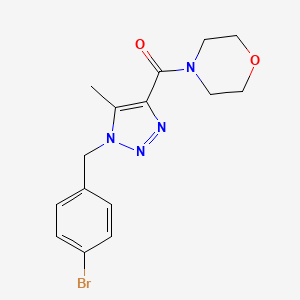
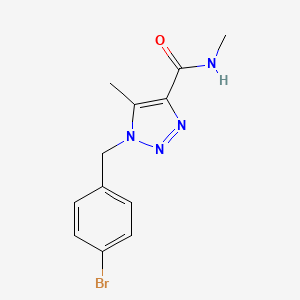

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)
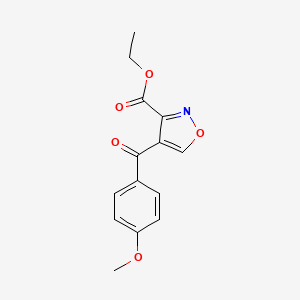
![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)
![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)

